N-{[1,1,1,3,3,3-hexafluoro-2-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)propan-2-yl]oxy}-2-methylpropanimidoyl chloride
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Overview
Description
(E)-N-{[1,1,1,3,3,3-Hexafluoro-2-({[2-(Trifluoromethyl)phenyl]carbamoyl}amino)propan-2-yl]oxy}-2-methylpropanecarbonimidoyl chloride is a complex organic compound characterized by its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{[1,1,1,3,3,3-Hexafluoro-2-({[2-(Trifluoromethyl)phenyl]carbamoyl}amino)propan-2-yl]oxy}-2-methylpropanecarbonimidoyl chloride typically involves multiple steps. The process begins with the preparation of the hexafluoropropane derivative, followed by the introduction of the trifluoromethylphenyl group. The final step involves the formation of the carbonimidoyl chloride group under controlled conditions to ensure the desired configuration and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to handle the highly reactive intermediates and ensure safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-{[1,1,1,3,3,3-Hexafluoro-2-({[2-(Trifluoromethyl)phenyl]carbamoyl}amino)propan-2-yl]oxy}-2-methylpropanecarbonimidoyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in a wide range of substituted compounds with different functional groups.
Scientific Research Applications
(E)-N-{[1,1,1,3,3,3-Hexafluoro-2-({[2-(Trifluoromethyl)phenyl]carbamoyl}amino)propan-2-yl]oxy}-2-methylpropanecarbonimidoyl chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-N-{[1,1,1,3,3,3-Hexafluoro-2-({[2-(Trifluoromethyl)phenyl]carbamoyl}amino)propan-2-yl]oxy}-2-methylpropanecarbonimidoyl chloride involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms play a crucial role in its reactivity, enabling it to form strong bonds with target molecules. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in various chemical applications.
Caffeine: A well-known stimulant with a purine structure, used for its biological activity.
Uniqueness
(E)-N-{[1,1,1,3,3,3-Hexafluoro-2-({[2-(Trifluoromethyl)phenyl]carbamoyl}amino)propan-2-yl]oxy}-2-methylpropanecarbonimidoyl chloride is unique due to its multiple fluorine atoms and complex structure, which confer distinct chemical and physical properties. These features make it particularly valuable in specialized applications where high reactivity and stability are required.
Properties
Molecular Formula |
C15H13ClF9N3O2 |
---|---|
Molecular Weight |
473.72 g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-[[2-(trifluoromethyl)phenyl]carbamoylamino]propan-2-yl]oxy-2-methylpropanimidoyl chloride |
InChI |
InChI=1S/C15H13ClF9N3O2/c1-7(2)10(16)28-30-13(14(20,21)22,15(23,24)25)27-11(29)26-9-6-4-3-5-8(9)12(17,18)19/h3-7H,1-2H3,(H2,26,27,29) |
InChI Key |
DRDBIPOVQDPOHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=NOC(C(F)(F)F)(C(F)(F)F)NC(=O)NC1=CC=CC=C1C(F)(F)F)Cl |
Origin of Product |
United States |
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